Methyl 5-amino-2-iodopyridine-4-carboxylate
Overview
Description
Methyl 5-amino-2-iodopyridine-4-carboxylate is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method includes the reaction of 5-amino-2-iodopyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-iodopyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives or other oxidized forms.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
Methyl 5-amino-2-iodopyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-iodopyridine-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The iodine and amino groups play crucial roles in these interactions, potentially affecting molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
- Methyl 5-amino-2-chloropyridine-4-carboxylate
- Methyl 5-amino-2-bromopyridine-4-carboxylate
- Methyl 5-amino-2-fluoropyridine-4-carboxylate
Comparison: Methyl 5-amino-2-iodopyridine-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions in biological systems .
Properties
IUPAC Name |
methyl 5-amino-2-iodopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLNDVUXASWQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677779 | |
Record name | Methyl 5-amino-2-iodopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-28-5 | |
Record name | Methyl 5-amino-2-iodopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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